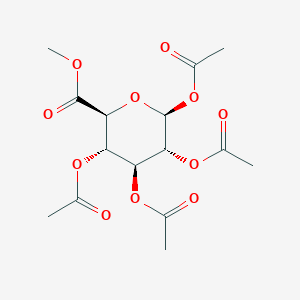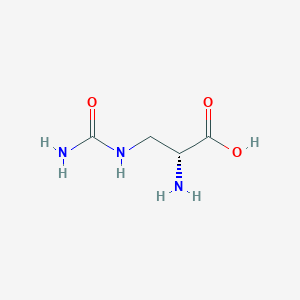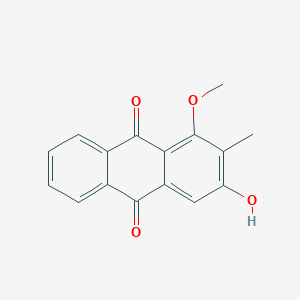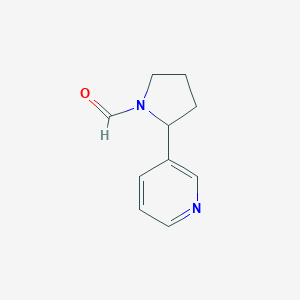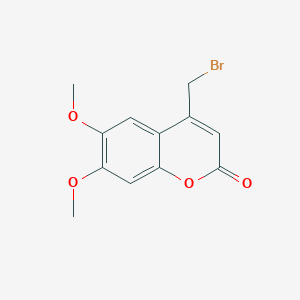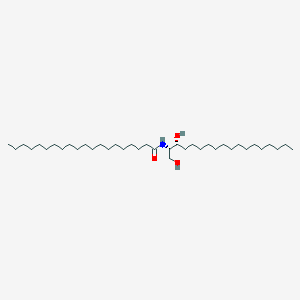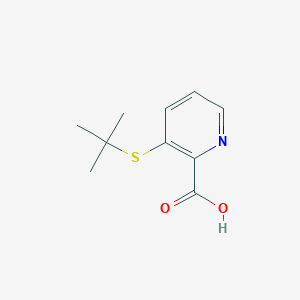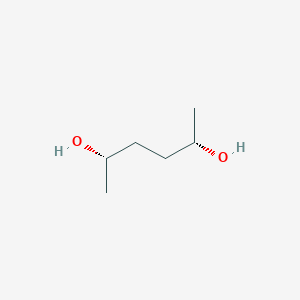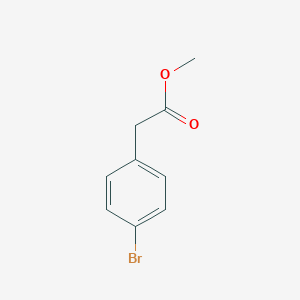
4-Bromo-fenilacetato de metilo
Descripción general
Descripción
Lumateperona, comercializada bajo el nombre de marca Caplyta, es un medicamento antipsicótico atípico de la clase de las butirofenonas. Se utiliza principalmente para el tratamiento de la esquizofrenia y la depresión bipolar. Lumateperona fue desarrollada por Intra-Cellular Therapies y recibió su primera aprobación para uso médico en los Estados Unidos en diciembre de 2019 . Es conocida por su mecanismo de acción único, que involucra la modulación de la neurotransmisión de serotonina, dopamina y glutamato .
Aplicaciones Científicas De Investigación
Lumateperona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Lumateperona se estudia por su estructura química única y sus rutas sintéticas.
Biología: La investigación se centra en sus efectos sobre los sistemas de neurotransmisores y su posible uso en el tratamiento de diversos trastornos neuropsiquiátricos.
Medicina: Lumateperona se utiliza en ensayos clínicos para el tratamiento de la esquizofrenia, la depresión bipolar y otras afecciones neuropsiquiátricas
Métodos De Preparación
La síntesis de lumateperona implica varios pasos clave, comenzando con la quinoxalina disponible comercialmente. El esqueleto tetracíclico de lumateperona se construye a través de una síntesis de indol de Fischer, que implica la reacción de 1-trifluoroacetil-4-aminoquinoxalina con 4-oxopiperidina-1-carboxilato de etilo . El proceso incluye los siguientes pasos:
N-nitrosación: Tratamiento de 3,4-dihidroquinoxalin-2(1H)-ona con nitrito de sodio para formar el derivado N-nitroso.
Reducción: Reducción del derivado N-nitroso con zinc para formar el derivado hidracina.
Síntesis de indol de Fischer: Reacción del derivado hidracina con 4-oxopiperidina-1-carboxilato de etilo para formar el compuesto tetracíclico.
Reducción y N-metilación: Reducción del compuesto tetracíclico con cianoborohidruro de sodio en ácido trifluoroacético, seguido de N-metilación.
N-alquilación: Alquilación del intermedio con 4-cloro-1-(4-fluorofenil)butan-1-ona para formar lumateperona
Los métodos de producción industrial para lumateperona implican rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Lumateperona experimenta varias reacciones químicas, que incluyen:
Oxidación: Lumateperona se puede oxidar bajo condiciones específicas para formar derivados oxidados correspondientes.
Reducción: La reducción de lumateperona implica el uso de agentes reductores como el cianoborohidruro de sodio.
Sustitución: Lumateperona puede sufrir reacciones de sustitución, particularmente en presencia de reactivos halogenados
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido trifluoroacético, nitrito de sodio, zinc y 4-oxopiperidina-1-carboxilato de etilo . Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que conducen al compuesto final de lumateperona .
Mecanismo De Acción
Lumateperona ejerce sus efectos a través de un mecanismo de acción único que involucra la modulación de múltiples sistemas de neurotransmisores. Actúa como antagonista en los receptores de serotonina 5-HT2A y los receptores de dopamina D1, D2 y D4. Además, tiene una moderada inhibición de la recaptación del transportador de serotonina y antagonismo fuera del objetivo en los receptores alfa-1 . Este enfoque multidiana contribuye a su eficacia en el tratamiento de los síntomas positivos y negativos de la esquizofrenia y la depresión bipolar .
Comparación Con Compuestos Similares
Lumateperona se compara con otros antipsicóticos atípicos como la aripiprazol, la paliperidona y la clozapina. A diferencia de estos compuestos, lumateperona tiene un perfil único de unión a receptores que modula simultáneamente la neurotransmisión de serotonina, dopamina y glutamato . Esto da como resultado un perfil de efectos adversos más favorable y potencialmente una mayor eficacia en el tratamiento de los trastornos neuropsiquiátricos .
Compuestos similares
- Aripiprazol
- Paliperidona
- Clozapina
- Risperidona
Lumateperona destaca por su mecanismo de acción distinto y un menor riesgo de efectos secundarios metabólicos y neurológicos en comparación con otros antipsicóticos .
Propiedades
IUPAC Name |
methyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOWSXZDCTNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311762 | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41841-16-1 | |
| Record name | Methyl (4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41841-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
